1-(benzo[d]thiazol-2-yl)-5-isopropyl-N-phenethyl-1H-pyrazole-3-carboxamide
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Overview
Description
The compound “1-(benzo[d]thiazol-2-yl)-5-isopropyl-N-phenethyl-1H-pyrazole-3-carboxamide” is a complex organic molecule that contains several functional groups and structural motifs, including a benzothiazole ring, a pyrazole ring, and an amide group .
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, similar compounds have been synthesized through various methods such as palladium-catalyzed Heck coupling reaction .Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography . The benzothiazole and pyrazole rings are aromatic and planar, contributing to the overall stability of the molecule .Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. The benzothiazole and pyrazole rings might undergo electrophilic substitution, while the amide group could participate in various reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For instance, benzothiazole derivatives are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents .Scientific Research Applications
Chemical Inhibition and Drug Metabolism Studies
1-(benzo[d]thiazol-2-yl)-5-isopropyl-N-phenethyl-1H-pyrazole-3-carboxamide, by virtue of its structural components, may have implications in studies related to Cytochrome P450 enzymes which are vital in drug metabolism. Such compounds can be utilized in understanding metabolism-based drug–drug interactions, especially when multiple drugs are coadministered. Selective inhibitors derived from benzothiazole derivatives are crucial in in vitro assessments for predicting possible drug interactions (Khojasteh et al., 2011).
Biological Activity and Pharmacological Research
Research on phenothiazine derivatives, to which this compound is structurally related, indicates a wide spectrum of biological activities. These include antibacterial, antifungal, anticancer, antiviral, anti-inflammatory, antimalarial, antifilarial, trypanocidal, and immunosuppressive properties. The interactions of pharmacophoric substituents and the lipophilic nature of these compounds allow for penetration through biological membranes, indicating a potential for drug discovery and therapeutic applications (Pluta et al., 2011).
Antioxidant and Anti-inflammatory Research
The presence of benzothiazole in this compound suggests its potential in antioxidant and anti-inflammatory research. Studies on benzofused thiazole derivatives have shown significant activity in this area, indicating the potential of this compound in the development of new therapeutic agents for conditions requiring antioxidant and anti-inflammatory treatments (Raut et al., 2020).
Medicinal Chemistry and Drug Development
The benzothiazole structure in this compound is a common feature in many bioactive molecules and natural products, indicating its significance in medicinal chemistry. Derivatives containing benzothiazole have shown a variety of pharmacological activities such as anti-viral, anti-microbial, anti-diabetic, anti-tumor, and anti-cancer activities. This highlights the role of this compound in the development and synthesis of new drugs with potential therapeutic applications (Bhat & Belagali, 2020).
Mechanism of Action
Target of Action
The primary target of this compound is the Cyclooxygenase-1 (COX-1) enzyme . COX-1 is an enzyme that plays a key role in the conversion of arachidonic acid to prostaglandins, which are lipid compounds that have diverse roles in the body, including mediating inflammation.
Mode of Action
The compound interacts with its target, COX-1, by inhibiting its activity This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation
Biochemical Pathways
The compound affects the arachidonic acid pathway by inhibiting the activity of COX-1 . This results in a decrease in the production of prostaglandins, which are involved in various physiological processes, including inflammation, pain perception, and fever generation. By inhibiting this pathway, the compound can potentially alleviate symptoms associated with these processes.
Result of Action
The primary result of the compound’s action is the reduction of inflammation . By inhibiting the activity of COX-1, the compound reduces the production of prostaglandins, which are key mediators of inflammation. This can potentially alleviate symptoms associated with inflammatory conditions.
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
The compound has been found to have potential anti-Parkinsonian properties . It interacts with various enzymes and proteins, including adenosine A2A receptor, which is a target for the treatment of Parkinson’s disease . The compound’s interaction with this receptor is thought to be one of the key mechanisms behind its potential therapeutic effects .
Cellular Effects
The compound has been shown to have effects on various types of cells. In particular, it has been found to alleviate haloperidol-induced catalepsy in mice, suggesting that it may have neuroprotective properties . It is thought to influence cell function by interacting with various cell signaling pathways and influencing gene expression .
Molecular Mechanism
At the molecular level, the compound exerts its effects through a variety of mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, molecular docking studies have shown that the compound has very good binding interactions with the adenosine A2A receptor .
Temporal Effects in Laboratory Settings
The compound’s effects have been studied over time in laboratory settings. It has been found to have good thermal stability and electrochemical stability
Properties
IUPAC Name |
1-(1,3-benzothiazol-2-yl)-N-(2-phenylethyl)-5-propan-2-ylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4OS/c1-15(2)19-14-18(21(27)23-13-12-16-8-4-3-5-9-16)25-26(19)22-24-17-10-6-7-11-20(17)28-22/h3-11,14-15H,12-13H2,1-2H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMWKSNRWUHACFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NN1C2=NC3=CC=CC=C3S2)C(=O)NCCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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